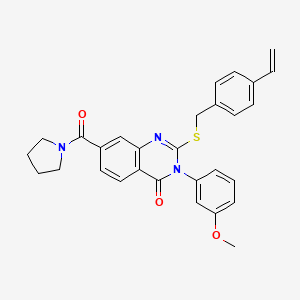

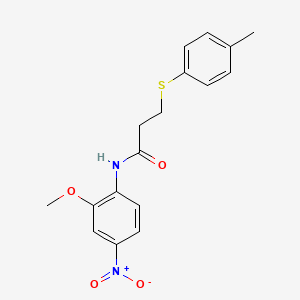

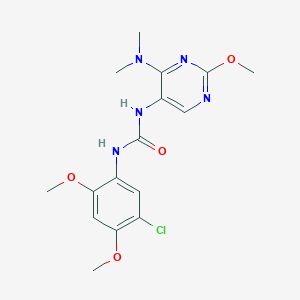

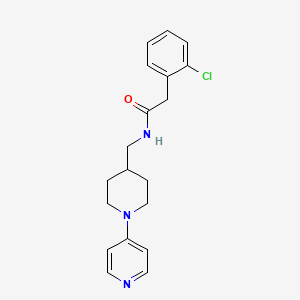

![molecular formula C13H15N3OS B2544614 3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane CAS No. 2202047-22-9](/img/structure/B2544614.png)

3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a novel, potent, and selective cell division cycle 7 (Cdc7) inhibitor . It’s a thieno[2,3-d]pyrimidinone analogue showing time-dependent Cdc7 kinase inhibition and slow dissociation kinetics .

Synthesis Analysis

The synthesis of this compound involves a multi-step sequence including key steps such as the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis

The molecular structure of this compound is based on a thieno[2,3-d]pyrimidinone core, which is a structural analogue of biogenic purines . This core is further functionalized with a quinuclidine moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . These reactions are part of a multi-step sequence that leads to the formation of the final compound .Applications De Recherche Scientifique

Selective Inhibitors of Cancer Cell Growth

Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and tested in vitro for their ability to inhibit cancer cell growth . These compounds have shown potential as selective inhibitors of cancer cell growth, with some compounds demonstrating significant anti-proliferative effects against various cancer cell lines .

Anticancer Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones have been evaluated for their anticancer activity . Some compounds have shown remarkable anticancer activity, with one compound demonstrating cytotoxic activity on almost all tested cancer cell lines .

Treatment of Hepatocellular Carcinoma

Some derivatives of Thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated significant activity against HepG-2 cell lines, a type of liver cancer .

Treatment of Breast Cancer

Thieno[2,3-d]pyrimidin-4(3H)-ones have also shown potential in the treatment of breast cancer. Some compounds have demonstrated significant activity against MCF-7 cell lines, a type of breast cancer .

Probing the Mycobacterial Oxidative Phosphorylation Pathway

Thieno[3,2-d]pyrimidin-4-amine derivatives can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway . This could potentially lead to new treatments for diseases caused by mycobacteria, such as tuberculosis.

Structure-Activity Relationship Studies

The structure-activity relationships of Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied . These studies can help in the optimization of the structure of these compounds and the creation of more selective and active anticancer agents .

Mécanisme D'action

Propriétés

IUPAC Name |

4-(1-azabicyclo[2.2.2]octan-3-yloxy)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-4-16-5-2-9(1)11(7-16)17-12-10-3-6-18-13(10)15-8-14-12/h3,6,8-9,11H,1-2,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIOEFSFNNMXQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2544533.png)

![Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate](/img/structure/B2544536.png)

![N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2544537.png)

![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2544538.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2544542.png)

![N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide](/img/structure/B2544550.png)

![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2544554.png)